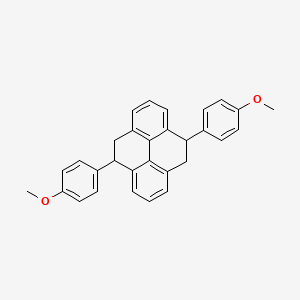
4,9-Bis(4-methoxyphenyl)-4,5,9,10-tetrahydropyrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,9-Bis(4-methoxyphenyl)-4,5,9,10-tetrahydropyrene is an organic compound with a unique structure that includes two methoxyphenyl groups attached to a tetrahydropyrene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,9-Bis(4-methoxyphenyl)-4,5,9,10-tetrahydropyrene typically involves the reaction of pyrene with methoxybenzene derivatives under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where pyrene is reacted with 4-methoxyphenylboronic acid in the presence of a palladium catalyst and a base .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
4,9-Bis(4-methoxyphenyl)-4,5,9,10-tetrahydropyrene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while substitution reactions can produce various substituted aromatic compounds.
Scientific Research Applications
4,9-Bis(4-methoxyphenyl)-4,5,9,10-tetrahydropyrene has several scientific research applications:
Organic Electronics: The compound’s unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Materials Science: It can be used as a building block for the synthesis of novel materials with specific optical and electronic properties.
Biological Studies: The compound’s structure allows for the exploration of its interactions with biological molecules, potentially leading to new insights in biochemistry and pharmacology.
Mechanism of Action
The mechanism by which 4,9-Bis(4-methoxyphenyl)-4,5,9,10-tetrahydropyrene exerts its effects is primarily related to its electronic structure. The presence of methoxy groups and the tetrahydropyrene core allows for efficient electron delocalization, which can enhance its performance in electronic applications. The compound can interact with various molecular targets, such as electron-accepting or electron-donating materials, through π-π interactions and other non-covalent interactions .
Comparison with Similar Compounds
Similar Compounds
4,9-Bis(4-(diphenylamino)phenyl)-2,7-bis(2-ethylhexyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone: This compound has a similar core structure but different substituents, leading to distinct electronic properties.
4,7-Bis(4-(N-phenyl-N-(4-methylphenyl)amino)phenyl)-2,1,3-benzoselenadiazole: Another similar compound with different functional groups that affect its reactivity and applications.
Uniqueness
4,9-Bis(4-methoxyphenyl)-4,5,9,10-tetrahydropyrene is unique due to its specific combination of methoxy groups and tetrahydropyrene core, which provides a balance of stability and reactivity. This makes it particularly useful in applications requiring precise electronic properties, such as in organic electronics and materials science.
Properties
CAS No. |
62967-58-2 |
|---|---|
Molecular Formula |
C30H26O2 |
Molecular Weight |
418.5 g/mol |
IUPAC Name |
4,9-bis(4-methoxyphenyl)-4,5,9,10-tetrahydropyrene |
InChI |
InChI=1S/C30H26O2/c1-31-23-13-9-19(10-14-23)27-17-21-5-4-8-26-28(20-11-15-24(32-2)16-12-20)18-22-6-3-7-25(27)29(22)30(21)26/h3-16,27-28H,17-18H2,1-2H3 |
InChI Key |
VAQGYBVFFLCDBI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC3=C4C(=CC=C3)C(CC5=C4C2=CC=C5)C6=CC=C(C=C6)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















